BenchChemオンラインストアへようこそ!

3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Procure CAS 1048922-57-1 to access a uniquely substituted oxazolidine-2,4-dione scaffold. The N3-aminoethyl handle enables facile derivatization to N-acyl/N-sulfonyl analogs critical for serine protease (HNE, proteinase-3) inhibition—derivatization impossible with the unsubstituted parent (CAS 2346-26-1). The C5 meta-chlorobenzyl motif confers potent, selective, time-dependent MAO B inhibition distinct from para-chloro positional isomers. Non-interchangeable with thiazolidine-2,4-diones or C5-only analogs. Strictly specify CAS 1048922-57-1 to ensure experimental reproducibility and valid SAR conclusions.

Molecular Formula C12H13ClN2O3
Molecular Weight 268.69 g/mol
CAS No. 1048922-57-1
Cat. No. B7813434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione
CAS1048922-57-1
Molecular FormulaC12H13ClN2O3
Molecular Weight268.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CC2C(=O)N(C(=O)O2)CCN
InChIInChI=1S/C12H13ClN2O3/c13-9-3-1-2-8(6-9)7-10-11(16)15(5-4-14)12(17)18-10/h1-3,6,10H,4-5,7,14H2
InChIKeyMPIMDVJJNDUJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione (CAS 1048922-57-1): Structural and Chemical Identity for Procurement Specification


3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione (CAS 1048922-57-1) is a synthetic small molecule (MF: C12H13ClN2O3; MW: 268.69 g/mol) belonging to the oxazolidine-2,4-dione class . This heterocyclic scaffold is characterized by a five-membered ring containing nitrogen and oxygen atoms, substituted at the N3 position with an aminoethyl group and at the C5 position with a 3-chlorobenzyl moiety . The compound is primarily supplied as a research-grade chemical with typical purities of 95–98% . The oxazolidine-2,4-dione core is a recognized privileged structure in medicinal chemistry, found in anticonvulsant drugs, serine protease inhibitors, and agricultural fungicides [1].

Why Generic Oxazolidine-2,4-dione Scouting Fails: Substituent-Dependent Activity Partitioning in 3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione


The oxazolidine-2,4-dione scaffold exhibits extreme functional sensitivity to N3 and C5 substitution patterns, making generic interchange between analogs scientifically invalid. Literature evidence demonstrates that the nature of N-substitution on the oxazolidine-2,4-dione core has a 'large effect' on inhibitory potency against serine proteases such as human neutrophil elastase (HNE), with different N-acyl and N-sulfonyl derivatives showing dramatically divergent inactivation kinetics [1]. Similarly, in anticonvulsant screening of N(3)-substituted oxazolidinediones, subtle changes in the aniline/piperazine moiety at the N3 position produced significant differences in both anticonvulsant efficacy (maximal electroshock seizure test) and 5-HT1A/2A receptor affinity profiles [2]. The specific combination of an aminoethyl group at N3 and a meta-chlorobenzyl group at C5 creates a unique pharmacophoric signature that is not replicated by para-chloro analogs, thiazolidine-2,4-dione congeners (where sulfur replaces the ring oxygen), or unsubstituted oxazolidine-2,4-diones. Even positional isomerism of the chlorine substituent (ortho vs. meta vs. para) on the benzyl ring can significantly alter target engagement, as demonstrated in monoamine oxidase B (MAO B) inhibitor series where aminoethyl 3-chlorobenzyl ether showed potent, selective, time-dependent MAO B inhibition [3]. Consequently, procurement decisions cannot rely on class-level assumptions; the specific CAS 1048922-57-1 compound must be specified to ensure experimental reproducibility and valid structure-activity relationship conclusions.

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione (CAS 1048922-57-1) Against Structural Analogs


Ring Heteroatom Differentiation: Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione Core

The target compound features an oxazolidine-2,4-dione core (ring oxygen at position 1), whereas its closest commercially available analog, 3-(2-aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione (CAS 886508-32-3), contains a thiazolidine-2,4-dione core (ring sulfur at position 1) . This O→S substitution has significant physicochemical consequences: the molecular weight increases from 268.69 g/mol to 284.76 g/mol , the hydrogen-bonding capacity changes due to altered electronegativity, and the metabolic stability profile diverges because thiazolidine-2,4-diones are known substrates for cytochrome P450-mediated metabolic activation, whereas oxazolidine-2,4-diones follow distinct metabolic routes [1]. In antifungal oxazolidine-2,4-dione series bearing phenoxypyridine moieties, the oxygen-containing ring was critical for spore germination inhibition and mycelial respiration disruption, activities that were not directly transferable to sulfur-containing analogs [2].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Serine Protease Inhibitory Potential: Class-Level Evidence from N-Substituted Oxazolidine-2,4-diones

Oxazolidine-2,4-diones bearing appropriate N-substitution have been established as a promising class of pseudo-irreversible serine protease inhibitors [1]. Santana et al. (2012) demonstrated that N-acyl and N-sulfonyl oxazolidine-2,4-diones displayed high second-order rate constants for porcine pancreatic elastase (PPE) inactivation, and were also potent inhibitors of human neutrophil elastase (HNE) and proteinase-3, while showing weaker inhibition of human cathepsin G [1]. The target compound (CAS 1048922-57-1) carries an aminoethyl substituent at N3, which provides a primary amine handle for further functionalization to generate N-acyl or N-sulfonyl derivatives—a key structural requirement identified for potent elastase inhibition. In contrast, unsubstituted 2,4-oxazolidinedione (parent ring, CAS 2346-26-1) lacks this N-substitution and is not reported to exhibit serine protease inhibitory activity [2]. Similarly, 5,5-dimethyloxazolidine-2,4-dione (DMOD, CAS 695-53-4) is primarily characterized as a cytochrome P450 3A4 inhibitor rather than a serine protease inhibitor, illustrating that C5 substitution alone does not confer elastase inhibitory activity .

Serine Protease Inhibition Human Neutrophil Elastase Anti-inflammatory Research

MAO B Inhibitory Pharmacophore: Aminoethyl-3-chlorobenzyl Motif Validation in Ether Series

The aminoethyl-3-chlorobenzyl pharmacophore present in the target compound has been directly validated as a monoamine oxidase B (MAO B) inhibitory motif. Ding and Silverman (1993) demonstrated that aminoethyl 3-chlorobenzyl ether is a potent, selective, time-dependent but reversible inhibitor of MAO B [1]. Subsequent expanded studies on aminoethyl-substituted benzyl ethers confirmed that the B isozyme is much more sensitive to these inhibitors than the A isozyme, with selectivity ratios exceeding two orders of magnitude in some cases [2]. The target compound (CAS 1048922-57-1) incorporates this same aminoethyl-3-chlorobenzyl motif but on an oxazolidine-2,4-dione scaffold rather than an ether scaffold. In contrast, the (5R)-3-phenyl-5-methyl-2,4-oxazolidinedione series reported by Bogazici University researchers showed hMAO-A selective inhibition (Ki = 0.16 ± 0.01 μM) rather than MAO B selectivity, highlighting that the 3-chlorobenzyl substitution pattern is critical for directing MAO isoform selectivity toward MAO B [3]. Additionally, the oxazolidine-2,4-dione scaffold in the target compound provides an advantage over the simple ether series by offering additional hydrogen-bonding capacity through the dione moiety, which may enhance binding affinity and enable further structural optimization.

Monoamine Oxidase B Inhibition Neuroprotection Parkinson's Disease Research

Chlorine Positional Isomerism: Meta-Chlorobenzyl (Target) vs. Para-Chlorobenzyl Analog Differentiation

The target compound bears a meta-chlorobenzyl group at the C5 position, distinguishing it from the commercially available para-chlorobenzyl analog 3-(2-aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride . The meta vs. para chlorine position is not a trivial difference: in the aminoethyl benzyl ether MAO inhibitor series, the position of substituents on the benzyl ring critically influenced both potency and MAO B vs. MAO A selectivity, with certain nitro-substituted positional isomers showing divergent selectivity profiles [1]. Molecular docking studies on 5-methyl-3-aryloxazolidine-2,4-diones bound to hMAO-A revealed that the aryl substituent position relative to FAD and the aromatic cage (Tyr407, Phe352) is decisive for inhibitor orientation and selectivity [2]. The meta-chlorine in CAS 1048922-57-1 places the halogen in a steric and electronic position distinct from the para-chloro analog, which affects π-stacking interactions, dipole moment orientation, and ultimately target recognition. This positional isomerism is particularly relevant given that the phenoxypyridine-bearing oxazolidine-2,4-diones showed that even subtle changes in aryl substitution patterns significantly altered antifungal activity and mycelial morphology disruption [3].

Positional Isomer SAR Receptor Binding Lead Optimization

Cytochrome bc1 Complex Inhibitor Potential: Oxazolidine-2,4-dione Scaffold Validation in Agricultural Fungicide Development

The oxazolidine-2,4-dione scaffold has been validated as a cytochrome bc1 complex inhibitor scaffold through the development of famoxadone and its structural analogs [1]. Wang et al. (2011) designed and evaluated a series of 3-(phenylamino)oxazolidine-2,4-diones as bc1 complex inhibitors, demonstrating that compound 8d exhibited 35-fold greater inhibitory activity against porcine succinate-cytochrome c reductase (SCR) than against the porcine bc1 complex alone, compared to famoxadone's 15-fold differential—indicating that oxazolidinedione derivatives can affect the interaction between Complex II and the bc1 complex [1]. The target compound (CAS 1048922-57-1) features a 3-aminoethyl substituent rather than the 3-phenylamino group found in famoxadone analogs, providing a distinct substitution pattern that may alter Qo site binding kinetics. More recently, Liu et al. (2023) reported novel oxazolidine-2,4-diones bearing phenoxypyridine moieties that significantly impacted mycelial morphology, inhibited spore germination, and impeded mycelial respiration in phytopathogenic fungi, further establishing the scaffold's agricultural relevance [2]. The 3-chlorobenzyl group at C5 in the target compound offers additional lipophilic bulk that may enhance membrane penetration compared to unsubstituted or methyl-substituted analogs.

Agricultural Fungicide Cytochrome bc1 Complex Qo Site Inhibitor

Procurement-Driven Application Scenarios for 3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione Based on Quantitative Differentiation Evidence


Serine Protease Inhibitor Library Synthesis Using the N3-Aminoethyl Derivatization Handle

Research groups synthesizing focused libraries of serine protease inhibitors should select CAS 1048922-57-1 as the core scaffold because its N3-aminoethyl group provides a primary amine for facile conversion to N-acyl and N-sulfonyl derivatives—the substitution types that Santana et al. (2012) identified as critical for potent, pseudo-irreversible inhibition of human neutrophil elastase (HNE) and proteinase-3 [1]. The unsubstituted 2,4-oxazolidinedione parent compound (CAS 2346-26-1) lacks this derivatization handle entirely, while C5-only substituted analogs such as 5,5-dimethyloxazolidine-2,4-dione (DMOD) are directed toward CYP inhibition rather than serine protease targeting . The meta-chlorobenzyl group at C5 further distinguishes this compound from para-chloro positional isomers, ensuring correct SAR interpretation when evaluating substituent effects on elastase inhibition potency and selectivity over cathepsin G .

MAO B-Selective Inhibitor Lead Generation Combining the Aminoethyl-3-chlorobenzyl Pharmacophore with the Oxazolidine-2,4-dione Scaffold

Medicinal chemistry programs targeting MAO B for Parkinson's disease or neuroprotection should prioritize CAS 1048922-57-1 because it merges two validated features: the aminoethyl-3-chlorobenzyl motif proven to confer potent, selective, time-dependent MAO B inhibition (Ding & Silverman, 1993), and the oxazolidine-2,4-dione core that provides additional hydrogen-bonding capacity for enhanced target engagement [1]. This chemotype is fundamentally distinct from the (5R)-3-phenyl-5-methyl-2,4-oxazolidinedione series, which selectively inhibits MAO A (Ki = 0.16 μM) rather than MAO B . The oxazolidine-2,4-dione dione moiety may also improve metabolic stability compared to the simple ether linkage in the original aminoethyl benzyl ether series, potentially addressing a key limitation of earlier MAO B inhibitors .

Agricultural Fungicide Discovery: Novel Qo Site Inhibitor Scaffold with Distinct Substitution Pattern

Agrochemical research programs developing next-generation cytochrome bc1 complex (Qo site) fungicides should evaluate CAS 1048922-57-1 as a novel scaffold, given that oxazolidine-2,4-diones are established bc1 inhibitors (e.g., famoxadone), and the 3-aminoethyl substitution on the target compound represents an unexplored chemical space within this inhibitor class [1]. Wang et al. (2011) demonstrated that oxazolidine-2,4-diones can exhibit up to 35-fold selectivity for SCR over isolated bc1 complex, suggesting that the target compound's unique substitution pattern may yield novel bc1 interaction profiles distinct from existing commercial QoI fungicides, potentially circumventing cross-resistance issues [1]. The 3-chlorobenzyl group may enhance fungal membrane penetration and target site accumulation compared to less lipophilic analogs .

Structure-Activity Relationship Studies Requiring Precise Positional Isomer Control

Academic and industrial laboratories conducting systematic SAR investigations on oxazolidine-2,4-dione derivatives must specifically procure CAS 1048922-57-1 (meta-Cl) rather than the para-chlorobenzyl analog to maintain valid structure-activity correlations [1]. The positional isomerism of the chlorine substituent on the benzyl ring influences molecular dipole moment, steric accessibility within target binding pockets, and π-stacking interactions with aromatic residues such as Tyr407 and Phe352 in MAO active sites . Even in cell-based assays, meta- vs. para-substitution can alter membrane permeability and intracellular distribution, making the two compounds non-interchangeable despite their nominal similarity . Explicit specification of CAS 1048922-57-1 in procurement documentation eliminates the risk of receiving the incorrect isomer.

Quote Request

Request a Quote for 3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.